molecular formula C8H9NO4 B13607615 4-(2-Nitroethyl)benzene-1,2-diol

4-(2-Nitroethyl)benzene-1,2-diol

Cat. No.: B13607615
M. Wt: 183.16 g/mol
InChI Key: IMTNZDJNWVGNNN-UHFFFAOYSA-N
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Description

4-(2-Nitroethyl)benzene-1,2-diol is an organic compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . It is a derivative of benzene, characterized by the presence of a nitroethyl group and two hydroxyl groups on the benzene ring. This compound is primarily used in laboratory research and has various applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitroethyl)benzene-1,2-diol typically involves the nitration of ethylbenzene followed by hydroxylation. One common method includes the nitration of ethylbenzene using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The resulting nitroethylbenzene is then subjected to hydroxylation using a suitable oxidizing agent to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitroethyl)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Nitroethyl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a precursor to bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Nitroethyl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

4-(2-nitroethyl)benzene-1,2-diol

InChI

InChI=1S/C8H9NO4/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-2,5,10-11H,3-4H2

InChI Key

IMTNZDJNWVGNNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC[N+](=O)[O-])O)O

Origin of Product

United States

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